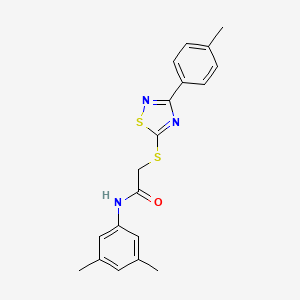

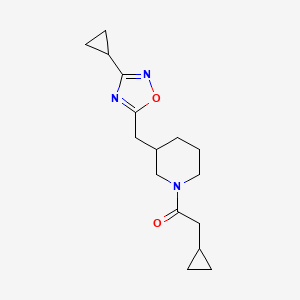

![molecular formula C16H19ClFNO3S B2592879 N-(3-cloro-4-fluorofenil)-1-{7,7-dimetil-2-oxobaciclo[2.2.1]heptan-1-il}metanosulfonamida CAS No. 379248-82-5](/img/structure/B2592879.png)

N-(3-cloro-4-fluorofenil)-1-{7,7-dimetil-2-oxobaciclo[2.2.1]heptan-1-il}metanosulfonamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3-chloro-4-fluorophenyl)-1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}methanesulfonamide is a complex organic compound characterized by its unique bicyclic structure and the presence of both chloro and fluoro substituents on the phenyl ring. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Aplicaciones Científicas De Investigación

Inhibidores de la Hidrolasa de Epóxido Soluble Humana

N-(3-cloro-4-fluorofenil)-1-{7,7-dimetil-2-oxobaciclo[2.2.1]heptan-1-il}metanosulfonamida: se ha identificado como un posible inhibidor de la hidrolasa de epóxido soluble humana (sEH), que es un objetivo prometedor para el tratamiento de la hipertensión, estados inflamatorios y dolor . La introducción de donantes y aceptores de enlaces de hidrógeno en los grupos lipofílicos de las moléculas inhibidoras es una estrategia para mejorar la solubilidad en agua y la estabilidad metabólica, lo que hace de este compuesto un candidato para su posterior desarrollo en química medicinal.

Síntesis de Compuestos Heterocíclicos

Las ureas, como las derivadas de este compuesto, son bloques de construcción convenientes para la síntesis de compuestos heterocíclicos. Estos compuestos exhiben un amplio espectro de actividad biológica y se utilizan en la síntesis de diversas estructuras heterocíclicas que tienen aplicaciones en productos farmacéuticos y agroquímicos .

Desarrollo de Productos Químicos Agrícolas

El fragmento estructural presente en C16H19ClFNO3S es similar a los que se encuentran en compuestos naturales con aplicaciones agrícolas. Por ejemplo, los derivados de piran-2-ona se utilizan como fungicidas y agentes aromatizantes de alimentos. La estructura del compuesto podría explorarse para el desarrollo de nuevos productos agrícolas con propiedades físicas, biológicas y ambientales mejoradas .

Actividades Cardiotóxicas y Cardiotóxicas

Se sabe que los compuestos que contienen el fragmento piran-2-ona, similar al que se encuentra en C16H19ClFNO3S, exhiben actividades cardiotóxicas y cardiotóxicas. Actúan inhibiendo la Na+, K+ ATPasa en las células musculares cardíacas de los mamíferos, afectando el transporte de iones y sirviendo potencialmente como pistas para el desarrollo de medicamentos cardiovasculares .

Desarrollo de Tranquilizantes

Las kavalactonas, que contienen un fragmento estructural similar a C16H19ClFNO3S, se utilizan como tranquilizantes. La investigación sobre la modificación de este compuesto podría conducir al desarrollo de nuevos agentes tranquilizantes con posibles aplicaciones en tratamientos neuropsiquiátricos .

Inhibición Enzimática

La estructura del compuesto es propicia para la inhibición de varias enzimas, como la anhidrasa carbónica, la alcohol deshidrogenasa y el citocromo CYP2E1. Esto lo convierte en un andamiaje valioso para el diseño de inhibidores enzimáticos con posibles aplicaciones terapéuticas .

Mecanismo De Acción

Target of Action

The primary target of the compound N-(3-chloro-4-fluorophenyl)-1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}methanesulfonamide is the human soluble epoxide hydrolase (sEH) . sEH is a promising target in the therapy of hypertension, inflammatory, and pain states .

Mode of Action

N-(3-chloro-4-fluorophenyl)-1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}methanesulfonamide interacts with its target, sEH, by inhibiting its function . The inhibition of sEH leads to a decrease in the metabolism of epoxy fatty acids to corresponding vicinal diols .

Biochemical Pathways

The compound N-(3-chloro-4-fluorophenyl)-1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}methanesulfonamide affects the epoxy fatty acid metabolic pathway . By inhibiting sEH, the conversion of epoxy fatty acids to vicinal diols is reduced . This can lead to an accumulation of epoxy fatty acids, which have been shown to have anti-inflammatory and analgesic effects .

Pharmacokinetics

The pharmacokinetic properties of N-(3-chloro-4-fluorophenyl)-1-{7,7-dimethyl-2-oxobicyclo[22It is known that most highly active seh inhibitors, like this compound, are characterized by high lipophilicity and related low metabolic stability . Such compounds are also poorly soluble in water .

Result of Action

The molecular and cellular effects of the action of N-(3-chloro-4-fluorophenyl)-1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}methanesulfonamide are primarily related to its inhibition of sEH . This leads to a decrease in the conversion of epoxy fatty acids to vicinal diols, resulting in an accumulation of epoxy fatty acids . These epoxy fatty acids have been shown to have anti-inflammatory and analgesic effects .

Action Environment

Environmental factors that influence the action, efficacy, and stability of N-(3-chloro-4-fluorophenyl)-1-{7,7-dimethyl-2-oxobicyclo[22It is known that the lipophilicity of seh inhibitors, like this compound, can affect their solubility and therefore their bioavailability

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}methanesulfonamide typically involves multiple steps. One common method includes the reaction of (S)-(-)-1-isocyanato-4,7,7-trimethyl-2-oxabicyclo[2.2.1]heptan-3-one with fluoro- and chloro-substituted anilines . This reaction proceeds under controlled conditions to yield the desired product in moderate to high yields (42-75%).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as crystallization or chromatography to ensure high purity and yield.

Análisis De Reacciones Químicas

Types of Reactions

N-(3-chloro-4-fluorophenyl)-1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}methanesulfonamide can undergo various chemical reactions, including:

- **Hydrolysis

Substitution Reactions: The chloro and fluoro groups on the phenyl ring can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Propiedades

IUPAC Name |

N-(3-chloro-4-fluorophenyl)-1-(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClFNO3S/c1-15(2)10-5-6-16(15,14(20)7-10)9-23(21,22)19-11-3-4-13(18)12(17)8-11/h3-4,8,10,19H,5-7,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVZMQDRHSHYFNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)NC3=CC(=C(C=C3)F)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClFNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(Tert-butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2592797.png)

![Ethyl 2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2592800.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxybenzenesulfonamide](/img/structure/B2592808.png)

![N-(2-methoxy-2-(thiophen-3-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2592812.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride](/img/structure/B2592817.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2592818.png)

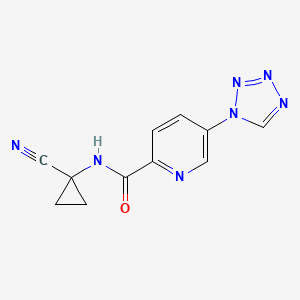

![2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2592819.png)